molecular formula C8H10ClNOS B1489129 1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol CAS No. 1343152-12-4

1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol

Cat. No. B1489129
CAS RN: 1343152-12-4
M. Wt: 203.69 g/mol
InChI Key: YJTQDJWVKYLZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol, or 5-chloro-2-methylthioazetidine-3-ol (CTAOL), is an organic compound belonging to the class of azetidine-3-ols. It is a synthetic compound that has been found to have biological activity, including in the treatment of certain diseases. CTAOL has been studied extensively in recent years and has been found to have a variety of potential applications in scientific research and medicine.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has explored the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of azetidinones, for their pharmacological activities. Microwave-assisted synthesis methods have been employed for rapid and efficient preparation, showing potential in antibacterial and antifungal screenings against various pathogens (Mistry & Desai, 2006).

Antimicrobial Activities

Azetidinone derivatives have been synthesized and characterized for their antimicrobial efficacy. These compounds demonstrated promising antibacterial activities against bacterial strains, highlighting their potential as novel antimicrobial agents (Chopde, Meshram, & Pagadala, 2012). Another study focused on benzimidazole derivatives synthesized as azetidin-2-ones, which were screened for antimicrobial activity, showing potential as antimicrobial agents (Ansari & Lal, 2009).

Anti-inflammatory and Neuroprotective Applications

Indolyl azetidinones have been prepared and tested for their anti-inflammatory activity, comparing favorably with non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential application in treating inflammation-related disorders (Kalsi, Shrimali, Bhalla, & Barthwal, 1990). Additionally, T-817MA, a neuroprotective agent, has shown promise in preventing neurotoxicity induced by specific toxins in mice models, suggesting its utility in treating neurodegenerative diseases like Parkinson's disease (Kawasaki, Ago, Kitao, Nashida, Takagi, Takuma, & Matsuda, 2008).

Antidepressant and Nootropic Agents

Schiff's bases and 2-azetidinones of isonocotinyl hydrazone have been synthesized and evaluated for potential antidepressant and nootropic effects. Compounds exhibited dose-dependent activities, underlining the 2-azetidinone framework's potential as a central nervous system (CNS) active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Anticancer Potential

Discovery and structure-activity relationship studies of certain azetidinone derivatives have identified them as novel apoptosis inducers, showing activity against various cancer cell lines. This suggests their potential use as anticancer agents (Zhang et al., 2005).

properties

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNOS/c9-8-2-1-7(12-8)5-10-3-6(11)4-10/h1-2,6,11H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTQDJWVKYLZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(S2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol
Reactant of Route 6
Reactant of Route 6
1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.